Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate
Description
Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate (CID 2894757) is a chromone-derived ester characterized by a fused cyclopenta[c]chromen-4-one core substituted with a methyl group at position 6 and an ethoxycarbonyl-phenylacetate moiety at position 7 (Figure 1). Its molecular formula is C₂₃H₂₂O₅, with a monoisotopic mass of 378.14728 Da . The compound features a planar chromen-4-one system fused to a puckered cyclopentane ring, as inferred from analogous cyclopenta[c]chromene derivatives analyzed via X-ray crystallography using SHELX software . Key physicochemical properties include predicted collision cross-section (CCS) values of 187.7 Ų ([M+H]⁺) and 193.0 Ų ([M-H]⁻), indicating moderate polarity .
Properties
IUPAC Name |
ethyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-3-26-23(25)21(15-8-5-4-6-9-15)27-19-13-12-17-16-10-7-11-18(16)22(24)28-20(17)14(19)2/h4-6,8-9,12-13,21H,3,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTFXIWFVGBRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is a complex organic compound with a unique molecular structure characterized by a tetrahydrocyclopenta[c]chromen core. Its molecular formula is with a molecular weight of approximately 378.4 g/mol. This compound is classified as an ester formed from the reaction of acetic acid and a chromene derivative, integrating both ester and ketone functionalities, which may enhance its biological activity compared to simpler analogs.
Chemical Structure and Properties
The compound features multiple fused rings that contribute to its chemical properties and potential biological activities. The presence of functional groups such as the ester and ketone moieties is crucial for its reactivity and interaction with biological targets.
Structural Features
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.4 g/mol |
| Functional Groups | Ester, Ketone |
| Core Structure | Tetrahydrocyclopenta[c]chromen |
Research indicates that compounds similar to ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate may exhibit various biological activities including:
- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.
- Antimicrobial Properties : Similar structures have shown effectiveness against bacterial strains, suggesting potential for antimicrobial applications.
- Anti-inflammatory Effects : Compounds in this class have been studied for their ability to modulate inflammatory pathways.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of related compounds:
- Anticancer Studies : A study demonstrated that derivatives of chromene compounds can inhibit cancer cell lines by inducing apoptosis through the activation of specific signaling pathways .
- Antimicrobial Testing : Research has shown that chromene derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .
- Inflammation Modulation : Compounds with similar structures have been found to reduce inflammation markers in vitro, suggesting potential applications in inflammatory diseases .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique biological profile of ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | Anticancer, Antimicrobial | |
| 6-Methyl-4-Oxo-Cyclopenta[c]Chromene | Limited activity; lacks ester functionality | |
| Ethyl 2-(Phenoxy)acetate | Primarily used in organic synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromone derivatives with substitutions at the 7-position exhibit diverse bioactivities and physicochemical properties. Below, Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is compared to three analogs:
Substituent Variations in Ester Derivatives
| Compound Name | Molecular Formula | Substituent at Position 7 | Molecular Weight (Da) | Predicted CCS ([M+H]⁺, Ų) | Key Structural Differences |
|---|---|---|---|---|---|
| Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | C₂₃H₂₂O₅ | Ethyl-phenylacetate | 378.15 | 187.7 | Phenyl group enhances aromatic interactions |
| tert-Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | C₁₉H₂₂O₅ | tert-Butyl acetate | 330.38 | N/A | Bulkier tert-butyl group increases lipophilicity |
| [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid | C₁₅H₁₄O₅ | Acetic acid | 274.27 | N/A | Free carboxylic acid improves solubility but reduces membrane permeability |
| Ethyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate (CID 2894771) | C₂₂H₂₀O₅ | Ethyl-phenylacetate (no methyl at position 6) | 364.13 | 184.3 | Absence of methyl at position 6 alters ring puckering and electronic effects |
Key Findings :
- The methyl group at position 6 stabilizes the cyclopentane ring conformation, as evidenced by computational studies on related chromenones .
- Lipophilicity trends : tert-Butyl derivatives (LogP ~3.5) > Ethyl-phenylacetate (LogP ~2.8) > Acetic acid (LogP ~1.2), based on analogous compounds .
Stability and Reactivity
- Hydrolytic stability : The ethyl ester group in the target compound is less prone to hydrolysis than tert-butyl esters, which require acidic conditions for cleavage .
- Oxidative susceptibility : The cyclopentane ring’s puckering (modeled via Cremer-Pople parameters) reduces strain compared to larger rings, enhancing stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
